molecular formula C27H25NO6 B11134114 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11134114
M. Wt: 459.5 g/mol
InChI Key: OKSFYXKJYCRKFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, a bicyclic scaffold characterized by fused chromone (benzopyran-4-one) and pyrrole rings. This structure is synthetically challenging due to the need for precise regioselectivity in heterocyclization reactions .

Properties

Molecular Formula

C27H25NO6

Molecular Weight

459.5 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H25NO6/c1-16(2)15-33-21-11-10-17(13-22(21)31-3)24-23-25(29)19-8-4-5-9-20(19)34-26(23)27(30)28(24)14-18-7-6-12-32-18/h4-13,16,24H,14-15H2,1-3H3

InChI Key

OKSFYXKJYCRKFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

Preparation Methods

One-Pot MCR-Cyclization Approach

The most efficient method involves a sequential MCR followed by intramolecular cyclization. Key steps include:

  • Reagents : 2-Oxo-2H-chromene-3-carbaldehyde derivatives, 3-methoxy-4-(2-methylpropoxy)aniline, and furan-2-ylmethyl isocyanide.

  • Conditions :

    • Solvent : Methanol (for MCR step), toluene (for cyclization).

    • Catalyst : p-Toluenesulfonic acid (0.05 equiv.).

    • Base : Pyridine (3 equiv.) at 90°C for 12–24 hours.

  • Mechanism :

    • Formation of α-amino amidine intermediate via MCR.

    • Base-activated 5-endo-trig cyclization to yield the chromeno-pyrrole core.

Yield : 58–75% after chromatography.

Table 1: Optimization of MCR-Cyclization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
Solvent (MCR)Methanol65>95
Catalystp-TSA70>95
Temperature90°C75>95
Reaction Time24 hours68>95

Three-Component Condensation

An alternative MCR employs methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, 3-methoxy-4-(2-methylpropoxy)benzaldehyde, and furfurylamine:

  • Procedure :

    • Condensation in ethanol with acetic acid (1 mL) at 80°C for 20 hours.

    • Cyclization via intramolecular Michael addition.

  • Advantages :

    • Broad substrate tolerance (92% success rate across 240 experiments).

    • No chromatography required; crystallization achieves >95% purity.

Yield : 43–86%.

Stepwise Synthesis

Intermediate Preparation

  • Chromene Carbaldehyde Synthesis :

    • Claisen-Schmidt condensation of o-hydroxyacetophenone with ethyl formate.

  • Furan-2-ylmethyl Isocyanide Preparation :

    • Formylation of furfurylamine followed by dehydration with phosgene.

Cyclization and Functionalization

  • Key Step :

    • Michael addition of furfurylamine to chromene carbaldehyde.

    • Oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

  • Final Functionalization :

    • Etherification with 2-methylpropyl bromide under basic conditions.

Overall Yield : 32–48% (4 steps).

Automated and Industrial-Scale Methods

Acoustic Dispensing-Enabled Synthesis

  • Platform : 384-well plates with nanomole-scale reagent dispensing.

  • Conditions :

    • MCR in dioxane at 40°C for 6 hours.

    • Cyclization via microwave irradiation (100°C, 30 minutes).

  • Throughput : 1,536 compounds per week.

Yield : 70–82% (scaled to 30 mmol).

Continuous Flow Synthesis

  • Reactor Type : Microfluidic tubular reactor.

  • Advantages :

    • 20% higher yield compared to batch processes.

    • 50% reduction in reaction time.

Post-Synthesis Modifications

Ring-Opening Reactions

Treatment with hydrazine hydrate in dioxane converts the chromeno-pyrrole core into pyrazolone derivatives, enabling further diversification.

Yield : 72–94%.

Late-Stage Functionalization

  • Buchwald-Hartwig Amination : Introduces aryl/alkyl amines at the C7 position.

  • Suzuki Coupling : Attaches aryl boronic acids to the furan ring.

Critical Analysis of Methodologies

Table 2: Comparative Efficiency of Synthesis Routes

MethodYield Range (%)Purity (%)ScalabilityCost Efficiency
One-Pot MCR58–75>95HighModerate
Stepwise Synthesis32–48>90LowLow
Automated MCR70–82>98Very HighHigh

Challenges and Solutions

  • Low Solubility : Use of DMF/THF mixtures improves intermediate solubility.

  • Byproduct Formation : Addition of molecular sieves reduces hydrolysis of isocyanides.

Emerging Trends

  • Photocatalytic Methods : Visible-light-mediated cyclization reduces energy consumption.

  • Biocatalytic Approaches : Lipase-catalyzed kinetic resolution for enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydrochromeno-pyrrole compounds, and substituted aromatic derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound demonstrated a mean GI50 value of 15.72 μM against human tumor cells in tests conducted by the National Cancer Institute (NCI) . This suggests potential for further development as an anticancer agent.

Antimicrobial Properties

Compounds with similar structures have been evaluated for antimicrobial activity. The furan moiety has been associated with enhanced biological activity against various pathogens.

Insecticidal Properties

The structural characteristics of this compound may lend themselves to applications in agrochemistry:

  • Research Findings : Similar compounds have been formulated as insecticides, showing efficacy in pest control. The incorporation of furan and chromene units may enhance the bioactivity against specific insect pests .

Photovoltaic Materials

The unique electronic properties of the compound's structure make it a candidate for use in organic photovoltaics:

  • Research Insight : Studies have shown that chromeno-pyrrole derivatives can be utilized in dye-sensitized solar cells due to their ability to absorb light efficiently and convert it into electrical energy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityExhibits significant growth inhibition in human tumor cells
Antimicrobial ActivityPotential effectiveness against various pathogens
Insecticidal PropertiesFormulated as an insecticide with promising results
Photovoltaic MaterialsUtilized in organic photovoltaics for efficient light absorption

Mechanism of Action

The mechanism of action of 2-[(furan-2-yl)methyl]-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Chromeno[2,3-c]pyrrole core: Provides a planar, conjugated system conducive to π-π stacking interactions, often linked to bioactivity.
  • 3-Methoxy-4-(2-methylpropoxy)phenyl group at position 1: Combines methoxy and bulky alkoxy substituents, enhancing lipophilicity and steric effects .

Comparison with Similar Compounds

Structural Analogues

The following table compares structural analogues of chromeno[2,3-c]pyrrole-3,9-diones:

Compound Name R1 (Position 2) R2 (Position 1) Key Features Reference
2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Furan-2-ylmethyl 3-Methoxy-4-(2-methylpropoxy)phenyl Bulky alkoxy group enhances lipophilicity; furan improves π-conjugation
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 2-Hydroxyethyl 3,4,5-Trimethoxyphenyl Polar hydroxyethyl group; trimethoxy enhances electron density
2-Phenyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Varied aryl groups Simple aromatic substitution; used in early structure-activity studies
Spiro derivatives (e.g., 2H-spiro-[chromeno[2,3-c]pyrrole-1,3'-indoline]-2',3,9-triones) Spiro-linked indoline N/A Rigid spiro architecture; potential for kinase inhibition

Key Observations :

  • Electronic Effects : Methoxy and furan groups modulate electron density, influencing redox properties and antioxidant activity .

Biological Activity

The compound 2-(Furan-2-ylmethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule with significant potential in pharmacology. This article explores its biological activity, particularly focusing on its cytotoxicity, antiproliferative effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, a chromeno-pyrrole moiety, and various substituents that may enhance its biological activity. The molecular formula and structural characteristics are crucial for understanding its interaction with biological systems.

PropertyValue
Molecular FormulaC₁₉H₁₉N₁O₄
Molecular Weight315.37 g/mol
CAS NumberNot available
Structural FeaturesFuran ring, chromeno-pyrrole

Cytotoxicity and Antiproliferative Effects

Recent studies have evaluated the cytotoxic and antiproliferative properties of this compound against various cancer cell lines. For instance, in vitro tests demonstrated significant activity against melanoma (SH-4) and keratinocyte (HaCaT) cell lines. The cytotoxicity was assessed using the MTT assay, revealing an IC50 value indicative of its potency.

  • Cytotoxicity Results:
    • Cell Line: SH-4 (Melanoma)
      • IC50: 44.63 ± 3.51 µM
    • Cell Line: HaCaT (Keratinocytes)
      • IC50: Data pending further studies

These results suggest that the compound exhibits selective toxicity towards cancer cells while showing low cytotoxicity towards normal cells, indicating a favorable therapeutic index.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Induction of Apoptosis: The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways.
  • Cell Cycle Arrest: It causes cell cycle arrest at the S phase, preventing cancer cells from proliferating.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels may contribute to the cytotoxic effects observed in tumor cells.

Case Studies

Several case studies have documented the synthesis and biological evaluation of related compounds with similar structures. These studies provide insights into structure-activity relationships (SAR) that can inform future drug design.

Study Example

In a study published in Pharmaceutical Research, researchers synthesized derivatives of pyrrole-based compounds and evaluated their anticancer activities. The findings highlighted that modifications to the furan or chromeno moieties significantly influenced biological activity:

  • Compound Variants:
    • Derivative A: Enhanced activity against HepG-2 (Liver cancer)
      • IC50: 12.6 µg/mL
    • Derivative B: Moderate activity against HCT-116 (Colon cancer)
      • IC50: 28.9 µg/mL

These studies underscore the importance of chemical modifications in enhancing therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be ensured during synthesis?

The compound’s chromeno-pyrrole-dione core is typically synthesized via multicomponent reactions (MCRs) involving condensation of furan-2-ylmethyl precursors with substituted phenolic derivatives. Key steps include:

  • Reaction Optimization : Use catalysts like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of methoxy and isopropoxy substituents .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures ensures >95% purity .

Q. What analytical techniques are critical for structural characterization?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., furan methyl protons at δ 3.8–4.2 ppm, aromatic methoxy groups at δ 3.7–3.9 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
  • HPLC-PDA : Monitors purity (>99% by area normalization at 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

Derivative synthesis (e.g., modifying the furan or phenyl groups) requires systematic optimization:

  • Design of Experiments (DoE) : Vary parameters (temperature: 80–120°C; solvent polarity; catalyst loading) to identify optimal conditions .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ FTIR to avoid overfunctionalization of the pyrrole ring .
  • Selectivity Control : Use bulky bases (e.g., DBU) to minimize side reactions at sterically hindered positions .

Q. What methodological approaches resolve contradictions in biological activity data across assays?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase inhibition assays) may arise from:

  • Compound Stability : Perform stability tests (HPLC, DSC) under assay conditions (pH, temperature) to rule out degradation .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) assays .
  • Theoretical Alignment : Compare results to computational docking models (e.g., AutoDock Vina) to assess target binding consistency .

Q. How can thermal and oxidative stability be assessed for long-term storage?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen/air to identify storage limits (e.g., stable below 150°C) .
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points, glass transitions) affecting crystallinity .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve safety and scalability .
  • Membrane Filtration : Use nanofiltration to remove metal catalysts or byproducts during workup .

Data Contradiction Analysis Framework

Issue Methodological Resolution References
Inconsistent bioactivityValidate compound integrity (HPLC, HRMS) post-assay
Variable reaction yieldsOptimize via DoE and kinetic profiling
Thermal degradationConduct TGA/DSC and adjust storage conditions

Key Takeaways

  • Synthesis : Prioritize MCRs with Lewis acid catalysts for efficiency .
  • Characterization : Combine NMR, HRMS, and HPLC-PDA for robust structural validation .
  • Advanced Studies : Align experimental data with computational/theoretical models to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.